3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to other functional groups such as amines.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which may inhibit the function of metalloenzymes. Additionally, the compound can interact with cellular proteins and DNA, leading to disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Shares a similar benzaldehyde structure but lacks the ethoxy and thiosemicarbazone groups.
5-Bromo-3,4-dihydroxybenzaldehyde: Contains additional hydroxyl groups, which may confer different chemical properties.
3-Bromo-5-ethoxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone is unique due to the presence of both the ethoxy and thiosemicarbazone groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12BrN3O2S |
---|---|
Molecular Weight |
318.19 g/mol |
IUPAC Name |
[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12BrN3O2S/c1-2-16-8-4-6(3-7(11)9(8)15)5-13-14-10(12)17/h3-5,15H,2H2,1H3,(H3,12,14,17)/b13-5+ |
InChI Key |
FFLKJGTXAKFCKG-WLRTZDKTSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)O |
Origin of Product |
United States |
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